1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
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Overview
Description
1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a unique structure with a benzyl group, a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety, and a urea linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It is known that thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties found in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
Thiazolidine motifs are known to enhance the pharmacological properties of compounds, making them valuable in the synthesis of organic combinations .
Biochemical Pathways
Thiazolidine motifs are known to have a diverse biological response, indicating that they may affect multiple pathways .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs .
Result of Action
One study suggests that a compound with a similar structure induced apoptosis in bt-474 cells .
Action Environment
The presence of sulfur in thiazolidine motifs is known to enhance their pharmacological properties .
Preparation Methods
The synthesis of 1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness. Techniques such as green chemistry approaches, catalysis, and continuous flow synthesis can be employed to improve the efficiency of the process .
Chemical Reactions Analysis
1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea linkage.
Substitution: The benzyl and phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It can be utilized in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Comparison with Similar Compounds
1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can be compared with other urea derivatives and isothiazolidine-containing compounds. Similar compounds include:
1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiourea: Differing by the presence of a thiourea linkage instead of a urea linkage.
1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate: Featuring a carbamate group instead of a urea group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(18-13-14-5-2-1-3-6-14)19-15-7-9-16(10-8-15)20-11-4-12-24(20,22)23/h1-3,5-10H,4,11-13H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZXNKVVCNUIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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